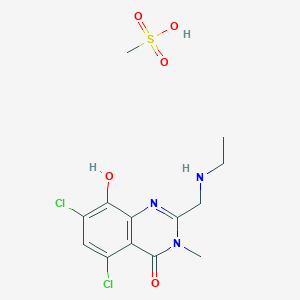

Pbt434 mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pbt434 mesylate, also known as ATH434 mesylate, is a novel small molecule inhibitor of alpha-synuclein aggregation. It is a potent, orally active compound that can cross the blood-brain barrier. This compound is primarily being developed for the treatment of Parkinson’s disease and multiple system atrophy due to its ability to modulate transcellular iron trafficking and inhibit iron-mediated redox activity .

Métodos De Preparación

The synthesis of Pbt434 mesylate involves several steps, including the formation of the quinazolinone core structure and subsequent functionalization to introduce the metal-binding motif. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Pbt434 mesylate undergoes several types of chemical reactions, including:

Oxidation: This compound can inhibit iron-mediated redox activity, which is crucial for its therapeutic effects.

Aggregation Inhibition: This compound inhibits the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases.

Common reagents and conditions used in these reactions include iron salts, oxidative agents, and conditions that promote protein aggregation. The major products formed from these reactions are the iron-Pbt434 complex and reduced levels of aggregated alpha-synuclein .

Aplicaciones Científicas De Investigación

Pbt434 mesylate has several scientific research applications:

Chemistry: It is used as a model compound to study metal chelation and redox reactions.

Biology: this compound is used to investigate the role of iron in cellular processes and its impact on protein aggregation.

Medicine: The primary application of this compound is in the treatment of neurodegenerative diseases like Parkinson’s disease and multiple system atrophy. .

Industry: This compound is being developed as a therapeutic agent, with ongoing clinical trials to evaluate its safety and efficacy

Mecanismo De Acción

Pbt434 mesylate exerts its effects by redistributing labile iron across cellular membranes, thereby inhibiting intracellular protein aggregation and oxidative stress. It has a higher affinity for iron than alpha-synuclein but lower than iron trafficking proteins like ferritin and transferrin. This allows this compound to chelate interstitial iron and inhibit its re-uptake by endothelial cells of the blood-brain barrier, as well as inhibit its uptake by other cells of the neurovascular unit .

Comparación Con Compuestos Similares

Pbt434 mesylate is unique compared to other iron chelators like deferiprone and deferoxamine, which have higher iron affinity and can perturb essential iron metabolism. This compound targets a pool of pathological iron that is not held in high-affinity complexes, making it less likely to disrupt normal iron homeostasis .

Similar compounds include:

Deferiprone: A high-affinity iron chelator used in the treatment of iron overload conditions.

Deferoxamine: Another high-affinity iron chelator used for similar purposes.

Quinazolinone derivatives: Compounds with similar core structures but different functional groups and metal-binding motifs

This compound’s moderate affinity for iron and ability to inhibit alpha-synuclein aggregation make it a promising candidate for disease-modifying therapies in neurodegenerative diseases .

Propiedades

Fórmula molecular |

C13H17Cl2N3O5S |

|---|---|

Peso molecular |

398.3 g/mol |

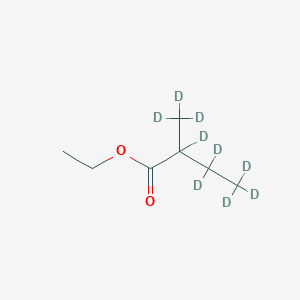

Nombre IUPAC |

5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C12H13Cl2N3O2.CH4O3S/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;1-5(2,3)4/h4,15,18H,3,5H2,1-2H3;1H3,(H,2,3,4) |

Clave InChI |

UBTJWJNTOFSHON-UHFFFAOYSA-N |

SMILES canónico |

CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.CS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)

![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)